molecular formula C23H16ClN3O6 B4547968 (5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4547968
M. Wt: 465.8 g/mol
InChI Key: DXQGDWOSRXFNDE-WOJGMQOQSA-N
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Description

(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a furan ring, a pyrimidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-nitrophenyl furan and 3,4-dimethylphenyl pyrimidine derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Combining the furan and pyrimidine derivatives under controlled conditions to form the core structure.

    Substitution Reactions: Introducing the chloro and nitro groups onto the furan ring.

    Cyclization Reactions: Forming the pyrimidine ring through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its complex structure and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O6/c1-12-3-4-14(9-13(12)2)26-22(29)18(21(28)25-23(26)30)11-16-6-8-20(33-16)17-7-5-15(27(31)32)10-19(17)24/h3-11H,1-2H3,(H,25,28,30)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQGDWOSRXFNDE-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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